molecular formula C6H8O4 B580085 (R)-ethyl 4-oxooxetane-2-carboxylate CAS No. 107285-64-3

(R)-ethyl 4-oxooxetane-2-carboxylate

Cat. No.: B580085
CAS No.: 107285-64-3
M. Wt: 144.126
InChI Key: MDARXXGXFUIFGZ-SCSAIBSYSA-N
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Description

®-ethyl 4-oxooxetane-2-carboxylate is a chemical compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 4-oxooxetane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy ester under acidic conditions . This reaction forms the oxetane ring, which is a four-membered ring containing one oxygen atom.

Industrial Production Methods

Industrial production of ®-ethyl 4-oxooxetane-2-carboxylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

®-ethyl 4-oxooxetane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to more saturated structures.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

®-ethyl 4-oxooxetane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ®-ethyl 4-oxooxetane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-ethyl 4-oxooxetane-2-carboxylate is unique due to its chiral nature and the presence of the oxetane ring. This structure imparts specific reactivity and properties that are valuable in various applications, particularly in the synthesis of chiral molecules and the study of stereochemistry.

Properties

IUPAC Name

ethyl (2R)-4-oxooxetane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDARXXGXFUIFGZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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